[1-(4-Fluorobenzyl)cyclobutyl]methyl (1S)-1-[oxo(1H-pyrazol-5-ylamino)acetyl]pentylcarbamate
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Overview
Description
[1-(4-Fluorobenzyl)Cyclobutyl]Methyl (1s)-1-[Oxo(1h-Pyrazol-5-Ylamino)Acetyl]Pentylcarbamate: . These compounds contain a carboxamide group that is N-linked to an aryl group. The compound has a complex structure with a molecular formula of C23H29FN4O4 and a molecular weight of 444.4992 g/mol .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the fluorobenzyl group.
Reduction: Reduction reactions may target the carbonyl groups present in the structure.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl and pyrazolyl moieties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and alcohols.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry:
- The compound is used as a building block in organic synthesis due to its unique structure and reactivity.
Biology:
- It has potential applications in biochemical research, particularly in the study of enzyme interactions and inhibition.
Medicine:
- The compound is being explored for its potential therapeutic effects, especially in the development of new drugs targeting specific enzymes or receptors.
Industry:
Mechanism of Action
The mechanism of action of [1-(4-Fluorobenzyl)Cyclobutyl]Methyl (1s)-1-[Oxo(1h-Pyrazol-5-Ylamino)Acetyl]Pentylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity. The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
N-arylamides: These compounds share the carboxamide group linked to an aryl group.
Fluorobenzenes: Compounds containing a fluorobenzyl group.
Pyrazoles: Compounds with a pyrazolyl moiety.
Uniqueness:
- The unique combination of the cyclobutyl, fluorobenzyl, and pyrazolyl groups in [1-(4-Fluorobenzyl)Cyclobutyl]Methyl (1s)-1-[Oxo(1h-Pyrazol-5-Ylamino)Acetyl]Pentylcarbamate sets it apart from other similar compounds. This unique structure contributes to its distinct reactivity and potential applications .
Properties
Molecular Formula |
C23H29FN4O4 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
[1-[(4-fluorophenyl)methyl]cyclobutyl]methyl N-[(3S)-1,2-dioxo-1-(1H-pyrazol-5-ylamino)heptan-3-yl]carbamate |
InChI |
InChI=1S/C23H29FN4O4/c1-2-3-5-18(20(29)21(30)27-19-10-13-25-28-19)26-22(31)32-15-23(11-4-12-23)14-16-6-8-17(24)9-7-16/h6-10,13,18H,2-5,11-12,14-15H2,1H3,(H,26,31)(H2,25,27,28,30)/t18-/m0/s1 |
InChI Key |
QTPYRNAKLBXKNP-SFHVURJKSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)C(=O)NC1=CC=NN1)NC(=O)OCC2(CCC2)CC3=CC=C(C=C3)F |
Canonical SMILES |
CCCCC(C(=O)C(=O)NC1=CC=NN1)NC(=O)OCC2(CCC2)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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